1-(2,4-dichloro-5-isopropoxyphenyl)-1H-pyrrole
CAS No.: 338966-98-6
Cat. No.: VC5039394
Molecular Formula: C13H13Cl2NO
Molecular Weight: 270.15
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 338966-98-6 |
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Molecular Formula | C13H13Cl2NO |
Molecular Weight | 270.15 |
IUPAC Name | 1-(2,4-dichloro-5-propan-2-yloxyphenyl)pyrrole |
Standard InChI | InChI=1S/C13H13Cl2NO/c1-9(2)17-13-8-12(10(14)7-11(13)15)16-5-3-4-6-16/h3-9H,1-2H3 |
Standard InChI Key | HIMMDEWJNIABNP-UHFFFAOYSA-N |
SMILES | CC(C)OC1=C(C=C(C(=C1)N2C=CC=C2)Cl)Cl |
Introduction
Overview
1-(2,4-Dichloro-5-isopropoxyphenyl)-1H-pyrrole is a halogenated aromatic heterocyclic compound characterized by a pyrrole ring substituted with a 2,4-dichloro-5-isopropoxyphenyl group. While direct literature on this specific compound is limited, insights can be drawn from structurally related molecules and synthetic methodologies. This report synthesizes available data to provide a detailed profile of its chemical identity, synthesis pathways, physicochemical properties, and potential applications.
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a five-membered pyrrole ring (C₄H₄N) linked to a 2,4-dichloro-5-isopropoxyphenyl moiety. Key features include:
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Pyrrole ring: A nitrogen-containing aromatic ring with conjugated π-electrons.
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Substituents:
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Two chlorine atoms at positions 2 and 4 of the phenyl ring.
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An isopropoxy group (-OCH(CH₃)₂) at position 5.
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Table 1: Molecular Data
Spectral Characterization
While direct spectral data for this compound is unavailable, analogous compounds provide reference points:
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¹H NMR: The pyrrole protons typically resonate at δ 6.2–6.8 ppm, while aromatic protons in chlorinated phenyl groups appear at δ 7.0–7.5 ppm .
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¹³C NMR: Carbon signals for the pyrrole ring are expected near δ 110–125 ppm, with quaternary carbons adjacent to chlorine atoms appearing upfield .
Synthetic Methodologies
Precursor-Based Synthesis
A plausible route involves coupling a pre-functionalized phenyl precursor with a pyrrole ring:
Step 1: Synthesis of 2,4-Dichloro-5-isopropoxyphenylhydrazine
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Intermediate: (2,4-Dichloro-5-isopropoxyphenyl)hydrazine (CAS 40178-22-1) serves as a key precursor .
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Method: Nitrosation of 2,4-dichloro-5-isopropoxyaniline followed by reduction with Sn/HCl .
Step 2: Cyclization to Pyrrole
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Knorr Pyrrole Synthesis: Reacting the hydrazine intermediate with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions induces cyclization to form the pyrrole ring .
Table 2: Reaction Conditions for Analogous Pyrrole Synthesis
Parameter | Value |
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Solvent | Ethanol |
Catalyst | Acetic acid |
Temperature | 80°C (microwave reflux) |
Reaction time | 20–80 minutes |
Yield | 39.56–70.21% |
Microwave-Assisted Optimization
Dielectric heating (microwave reactors) enhances reaction efficiency:
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Advantages: Reduced reaction time (20 minutes vs. 2 hours conventionally) and improved yields (up to 70%) .
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Mechanism: Polar intermediates (e.g., dichloromaleic anhydride) absorb microwave energy, accelerating nucleophilic attack and cyclization .
Physicochemical Properties
Predicted Properties
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to halogen and ether groups. Limited solubility in water.
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Melting Point: Estimated 120–150°C based on chlorinated pyrrole analogs .
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Stability: Likely stable under ambient conditions but susceptible to photodegradation due to aryl chloride bonds.
Reactivity Profile
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Electrophilic Substitution: The pyrrole ring undergoes electrophilic attack at the α-position, while the phenyl group directs further substitution via chloro and isopropoxy groups .
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Nucleophilic Displacement: Chlorine atoms on the phenyl ring may participate in SNAr reactions under basic conditions .
Research Gaps and Future Directions
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Spectral Validation: Experimental NMR and MS data are needed to confirm structural assignments.
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Biological Screening: No in vitro or in vivo studies on this compound are reported.
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Process Optimization: Scalable synthesis routes using green chemistry principles (e.g., solvent-free microwave methods) warrant exploration .
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